Oxybenzone, also known as 2-hydroxy-4-methoxybenzophenone, is an organic compound classified as a benzophenone. It appears as pale-yellow crystals and is soluble in most organic solvents. This compound was first synthesized in 1906 by chemists B. König and Stanisław Kostanecki in Germany. Oxybenzone is primarily used as a chemical ultraviolet filter in sunscreens, cosmetics, and various plastic products to prevent UV degradation. It absorbs light in the UV-B (280–315 nm) and short-wavelength UV-A (315–355 nm) ranges, making it effective for protecting skin from harmful ultraviolet radiation .
Studies suggest oxybenzone may act as an endocrine disruptor, potentially affecting hormone function []. However, the evidence for human health risks remains inconclusive [].
Oxybenzone has been linked to coral reef bleaching, raising concerns about its environmental impact []. Several countries have banned or restricted oxybenzone in sunscreens due to environmental considerations.
Oxybenzone can cause allergic skin reactions in some individuals.
In terms of metabolic reactions, oxybenzone can be biotransformed in the body. Studies have identified metabolites such as 2,4-dihydroxybenzophenone, 2,2-dihydroxy-4-methoxybenzophenone, and 2,3,4-trihydroxybenzophenone through O-dealkylation and hydroxylation processes .
The synthesis of oxybenzone typically involves a Friedel-Crafts acylation reaction using benzoyl chloride and 3-methoxyphenol. This method allows for the introduction of the benzophenone structure while maintaining the necessary functional groups for its activity . The reaction conditions must be carefully controlled to ensure high yields and purity of the final product.
Oxybenzone's primary application is in sunscreens and personal care products where it serves as a UV filter. It is also utilized in:
Despite its widespread use, regulatory scrutiny has increased due to environmental concerns regarding its impact on coral reefs and potential human health risks.
Research has indicated that oxybenzone can interact with various biological systems. For instance:
Oxybenzone belongs to a class of compounds known as benzophenones. Below are some similar compounds along with their unique characteristics:
Compound Name | Chemical Structure | Unique Characteristics |
---|---|---|
Octinoxate (Octyl Methoxycinnamate) | C16H18O3 | Primarily absorbs UV-B rays; less effective against UVA |
Avobenzone (Butyl Methoxydibenzoylmethane) | C20H22O3 | Broad-spectrum UV filter; more stable than oxybenzone |
Homosalate | C11H14O3 | Primarily absorbs UV-B rays; often used in combination with other filters |
Octisalate | C10H12O3 | Stabilizes other sunscreen agents; absorbs UVB radiation |
Oxybenzone is formally a mono-substituted benzophenone obtained by a Friedel–Crafts acylation of 3-methoxyphenol with benzoyl chloride, followed by work-up that retains the 2-hydroxy and 4-methoxy pattern on the substituted ring [1]. The parent benzophenone framework consists of two coaxial phenyl rings linked through a trigonal-planar carbonyl carbon; the hydroxy and methoxy substituents modulate electron density and ultraviolet absorption.
Functional group | Location within molecule | Principal chemical role | Spectroscopic handle |
---|---|---|---|
Aromatic ketone (carbonyl) | Central carbonyl carbon bound to both phenyl rings | Principal chromophore; electrophilic centre for nucleophilic attack | C=O stretching near 1655 cm⁻¹ [2] |
Phenolic hydroxyl | Ortho to carbonyl on substituted ring | Donor in a strong intramolecular hydrogen bond; contributes to acidity (pKₐ 7.56) [3] | O–H stretch broad band 3200–3500 cm⁻¹ [3] |
Aromatic ether (methoxy) | Para to carbonyl on substituted ring | Electron-donating; raises highest occupied molecular orbital energy and bathochromically shifts π→π* band | C–O stretch 1240–1260 cm⁻¹ [2] |
Conjugated π-system | Two phenyl rings plus carbonyl | Provides extended delocalisation and intense ultraviolet absorption (λₘₐₓ ca 321–327 nm, ε ≈ 4.0 × 10⁴ L mol⁻¹ cm⁻¹) [4] | Aromatic C=C stretch 1595 cm⁻¹ |
The empirical formula C₁₄H₁₂O₃ admits several constitutional isomers. Reported alternatives include 4-hydroxy-4′-methoxybenzophenone and 2,2′-dihydroxy-4-methoxybenzophenone, both isolated as photodegradation products of Oxybenzone [5]. Rotational (conformational) isomerism arises from restricted rotation about the carbonyl-aryl bonds, giving syn- and anti-conformers that interconvert on the picosecond scale; low-temperature nuclear magnetic resonance detects both species [6]. No geometrical or optical isomers are possible because all stereocentres are absent.
Property | Numeric value | Conditions | Source |
---|---|---|---|
Physical state | Colourless to pale-yellow crystalline powder | 25 °C | [4] [2] |
Melting point | 62 – 65 °C | Differential scanning calorimetry | [4] [7] |
Boiling point | 150 – 160 °C at 5 mm Hg (≈ 370 °C at 1 atm extrapolated) | Vacuum distillation | [2] [8] |
Density | 1.34 g cm⁻³ at 25 °C | Pycnometry | [4] [9] |
Vapour pressure | 1 × 10⁻³ Pa at 25 °C | Knudsen effusion | [3] |
Solubility in water | < 0.1 g L⁻¹ at 20 °C | Shake-flask | [3] [2] |
Solubility in ethanol (95%) | ≥ 50 g L⁻¹ at 25 °C | Solubility screening | [3] |
Partition coefficient (n-octanol / water) | log P = 3.45 at 40 °C | OECD 107 | [9] |
These data confirm high hydrophobicity and moderate volatility, factors that underpin formulation behaviour in personal-care matrices.
Photochemical studies show that aromatic carbonyl excitation at wavelengths below 330 nm induces cleavage of the carbonyl-α carbon bond, yielding benzaldehyde and benzophenone among other fragments [5]. Electron-rich methoxy substitution accelerates this pathway by lowering the excitation energy (calculated highest occupied–lowest unoccupied molecular orbital gap 3.92 electron-volt) [5]. Under chlorination conditions Oxybenzone undergoes electrophilic substitution on the unsubstituted phenyl ring, forming mono- and di-chlorinated derivatives [10].
Formulated powders remain chemically stable for at least seven weeks when protected from light at two to eight degrees Celsius, with < 2% loss determined by high-performance liquid chromatography [11] [12]. Heating towards the flash point (100 °C) in the presence of air can produce explosive vapour–air mixtures [9]. The molecule is resistant to hydrolysis between pH 4 and pH 9 owing to the absence of hydrolysable heteroatom–carbonyl linkages [13].
Gas-phase thermochemistry gives an enthalpy penalty of 30.1 ± 6.3 kilojoules per mole for breaking the intramolecular O–H···O═C hydrogen bond [7] [14]. This internal bond shortens the O···O distance to about 2.55 Å and quenches fluorescence by enabling excited-state proton transfer, a mechanism common to ortho-hydroxy benzophenones [15].
Thermodynamic function | Value (298.15 K, gas phase) | Method | Source |
---|---|---|---|
Standard enthalpy of formation ΔH_f° | –303.5 ± 5.1 kJ mol⁻¹ | Rotating-bomb combustion with Hess cycle | [7] [14] |
Standard enthalpy of formation (anion) | –402.3 ± 9.8 kJ mol⁻¹ | Guided ion-beam mass spectrometry | [7] |
Gibbs free energy of acidity (gas) | 1402.1 ± 8.4 kJ mol⁻¹ | Mass-spectrometric bracketing | [7] |
Heat capacity C_p | 281 ± 5 J mol⁻¹ K⁻¹ (solid, 298 K) | Adiabatic calorimetry | [7] |
Enthalpy of fusion | 33.8 ± 1.2 kJ mol⁻¹ | Differential scanning calorimetry | [7] |
Temperature of fusion | 64.1 ± 0.3 °C | Differential scanning calorimetry | [7] |
No peer-reviewed standard Gibbs free energy of formation has yet been published; however, combining the enthalpy data above with calorimetric entropy estimates yields a calculated ΔG_f° of approximately –270 kJ mol⁻¹ (internal consistency check) [7].
Density-functional calculations (B3LYP / 6-311++G*) reveal extensive π-electron delocalisation across both phenyl rings and the intervening carbonyl group [6]. The highest occupied molecular orbital is localised over the carbonyl-linked ring, while the lowest unoccupied molecular orbital is an antibonding π orbital spanning the entire scaffold [5]. This delocalisation narrows the optical gap and enables strong absorption in the ultraviolet-B region, the physicochemical basis for sunscreen action [1] [5].
Although an experimental ion-mobility collision cross section for Oxybenzone has not been reported, trajectory-method simulations implemented in Collidoscope predict values near 158 square-angstroms for the protonated molecule in nitrogen drift gas, based on analogous aromatic ketones of comparable mass [16] [17]. The relatively compact cross section agrees with the planar, intramolecularly hydrogen-bonded conformation discussed in Section 2.3.3. Continued ion-mobility studies are warranted to validate these predictions.
The industrial production of oxybenzone relies primarily on the Friedel-Crafts acylation reaction, a well-established electrophilic aromatic substitution process that has been optimized for large-scale manufacturing [1] [2] [3]. This synthetic route represents the most economically viable and technically feasible approach for commercial oxybenzone production.
The synthesis of oxybenzone follows a classical Friedel-Crafts acylation mechanism involving benzoyl chloride and 3-methoxyphenol as the primary starting materials [1] [3]. The reaction proceeds through electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile attacking an electrophilic acylium ion intermediate [4] [5].
The mechanism initiates with the formation of an acylium ion through the interaction of benzoyl chloride with aluminum chloride catalyst. The Lewis acid coordinates to the carbonyl oxygen of benzoyl chloride, enhancing the electrophilicity of the carbonyl carbon and facilitating chloride departure [4] [6]. This generates a resonance-stabilized acylium ion (C6H5CO+) that serves as the active electrophile in the subsequent aromatic substitution.
The 3-methoxyphenol substrate, activated by the electron-donating methoxy group, undergoes nucleophilic attack at the acylium ion, forming a tetrahedral carbocation intermediate known as the arenium ion or sigma complex [5] [7]. The methoxy group directs the acylation to the ortho and para positions relative to the hydroxyl group, with the para position being sterically favored for this particular substrate.
The final step involves deprotonation of the arenium ion intermediate to restore aromaticity and yield the desired oxybenzone product. This deprotonation is typically facilitated by chloride ions or other basic species present in the reaction mixture [4] [6]. The overall transformation results in the formation of a new carbon-carbon bond between the aromatic ring and the acyl group, producing 2-hydroxy-4-methoxybenzophenone.
Industrial optimization of the Friedel-Crafts acylation for oxybenzone synthesis involves careful control of multiple process parameters to maximize yield, selectivity, and economic efficiency [2] [8]. Temperature control represents a critical optimization parameter, with optimal reaction temperatures typically ranging from ambient conditions to 60°C [2]. Lower temperatures favor selectivity and minimize side reactions, while higher temperatures may lead to decomposition or unwanted by-products.
Catalyst loading optimization involves balancing reaction rate enhancement with economic considerations. Aluminum chloride loadings typically range from 0.1 to 0.3 equivalents relative to the limiting reagent [9]. Higher catalyst concentrations accelerate the reaction but increase costs and may complicate product purification. The catalyst must be maintained in anhydrous conditions to prevent deactivation through hydrolysis reactions [10].
Reaction time optimization depends on the desired conversion and economic considerations. Industrial processes typically operate with reaction times ranging from 2 to 6 hours, depending on the scale and specific reactor design [2] [8]. Longer reaction times generally improve conversion but reduce productivity and increase operating costs.
Solvent selection and usage represent additional optimization parameters. Many industrial processes operate under solvent-free conditions or use minimal amounts of aprotic solvents to facilitate mixing and heat transfer [2]. The reaction system must be maintained under strictly anhydrous conditions to prevent catalyst deactivation and ensure optimal performance.
Stoichiometric optimization involves careful control of the molar ratio between benzoyl chloride and 3-methoxyphenol. Industrial processes typically employ ratios ranging from 1:1 to 1:1.2, with slight excess of one reagent used to drive the reaction to completion [2] [8]. The choice of limiting reagent depends on economic factors and downstream processing considerations.
Industrial-scale production of oxybenzone requires consideration of multiple engineering and economic factors that distinguish large-scale manufacturing from laboratory synthesis [2] [8] [11]. Reactor design plays a crucial role in ensuring efficient mixing, heat transfer, and mass transfer at commercial scales. Both batch and continuous reactor configurations are employed in industrial oxybenzone production, with each approach offering specific advantages.
Batch reactor systems provide operational flexibility and are well-suited for campaigns involving different product grades or specifications. These systems allow for precise control of reaction conditions and facilitate quality control testing between batches [2]. However, batch processing may have limitations in terms of overall productivity and energy efficiency compared to continuous processes.
Continuous reactor systems offer advantages in terms of consistent product quality, improved energy efficiency, and higher overall productivity. These systems require more sophisticated process control but can provide economic benefits for high-volume production [2] [8]. The choice between batch and continuous processing depends on production volume requirements, capital investment constraints, and operational preferences.
Heat management becomes increasingly critical at industrial scales due to the exothermic nature of the Friedel-Crafts acylation reaction. Industrial processes incorporate heat removal systems to maintain optimal reaction temperatures and prevent thermal runaway conditions [2]. Temperature control systems must be designed to handle the heat of reaction while maintaining uniform temperature distribution throughout the reactor volume.
Raw material handling and storage systems must accommodate the moisture-sensitive nature of aluminum chloride catalyst and the corrosive properties of benzoyl chloride. Industrial facilities incorporate specialized storage and transfer systems designed to maintain anhydrous conditions and ensure safe handling of these reactive materials [2] [8].
Product recovery and purification systems are scaled to handle large volumes while maintaining product quality specifications. Industrial purification typically involves crystallization processes designed to achieve the required purity grades while minimizing solvent usage and waste generation [2] [12].
Waste management and environmental considerations become significant factors at industrial scales. Production facilities must implement systems for handling and disposing of spent catalyst, organic solvents, and other process wastes in compliance with environmental regulations [2] [8].
Economic optimization involves consideration of raw material costs, energy consumption, labor requirements, and capital equipment costs. Industrial processes are designed to minimize overall production costs while meeting quality and environmental requirements [2] [11].
Laboratory-scale synthesis of oxybenzone employs similar chemical principles to industrial production but with modifications appropriate for smaller scales and research applications [13] [14] [9]. Laboratory procedures emphasize precise control of reaction conditions, detailed analytical characterization, and optimization of specific parameters for research purposes.
Standard laboratory synthesis typically involves dissolution of 3-methoxyphenol in an appropriate solvent system, followed by gradual addition of benzoyl chloride in the presence of aluminum chloride catalyst [13] [14]. The reaction is conducted under an inert atmosphere to prevent moisture interference with the Lewis acid catalyst. Reaction monitoring is typically performed using thin-layer chromatography or high-performance liquid chromatography to track conversion and identify optimal reaction endpoints [15] [16].
Temperature control in laboratory synthesis is achieved using standard heating and cooling equipment, allowing for precise temperature manipulation and optimization studies [13] [9]. Laboratory-scale reactions often explore wider temperature ranges compared to industrial processes to understand fundamental reaction kinetics and selectivity patterns.
Analytical characterization of laboratory-synthesized oxybenzone involves comprehensive spectroscopic and chromatographic analysis. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, while infrared spectroscopy confirms the presence of characteristic functional groups [15] [16]. Mass spectrometry analysis verifies molecular weight and fragmentation patterns consistent with the desired product structure.
Purification procedures in laboratory synthesis often involve recrystallization from water-methanol mixtures or other suitable solvent systems [12]. Column chromatography may be employed for cases requiring higher purity or separation of closely related impurities. Laboratory purification methods prioritize product purity over economic considerations, allowing for more extensive purification procedures.
Alternative laboratory synthesis approaches have been explored, including modifications of reaction conditions, alternative catalysts, and different substrate combinations [17] [18]. These studies contribute to fundamental understanding of the reaction mechanism and identification of potential process improvements for industrial applications.
Microsphere and controlled-release formulations represent specialized laboratory applications where oxybenzone is incorporated into polymeric matrices for enhanced delivery characteristics [13] [9]. These applications require precise control of particle size, drug loading, and release kinetics, demonstrating the versatility of laboratory synthesis approaches.
Quality control in laboratory synthesis emphasizes comprehensive analytical characterization and precise determination of yield, purity, and impurity profiles [15] [16]. Laboratory procedures often include validation of analytical methods and establishment of specifications appropriate for research applications.
Quality control and purity assessment of oxybenzone involves multiple analytical techniques designed to ensure compliance with pharmaceutical, cosmetic, and industrial specifications [19] [15] [16] [14]. Comprehensive quality control programs are essential for both research and commercial applications to ensure product safety, efficacy, and regulatory compliance.
High-performance liquid chromatography represents the primary analytical method for oxybenzone purity determination and impurity profiling [19] [15] [16]. The method typically employs reverse-phase chromatography with C18 stationary phases and methanol-water mobile phase systems. Detection is achieved using ultraviolet absorption at wavelengths around 280-330 nanometers, corresponding to the characteristic absorption of the benzophenone chromophore [19] [16]. Validation parameters include linearity ranges of 12-28 micrograms per milliliter, with correlation coefficients exceeding 0.999 for reliable quantitative analysis [16].
Gas chromatography-mass spectrometry provides complementary analysis for impurity identification and structural confirmation [19] [20]. This technique offers superior sensitivity for detection of volatile impurities and provides definitive molecular weight and fragmentation information for unknown components. Detection limits in the range of 0.01-0.1 parts per million enable identification of trace-level impurities that may impact product quality or safety [20].
Spectroscopic methods provide essential structural confirmation and identity verification. Nuclear magnetic resonance spectroscopy confirms the presence of characteristic proton and carbon signals consistent with the oxybenzone structure [15] [21]. Infrared spectroscopy verifies the presence of hydroxyl, methoxy, and carbonyl functional groups through characteristic absorption bands. Ultraviolet-visible spectroscopy provides confirmation of the characteristic absorption maximum around 287 nanometers in methanolic solution [22] [16].
Physical property determination includes melting point analysis, which should fall within the range of 62-65°C for pharmaceutical-grade oxybenzone [23] [24]. Density measurements at 25°C should approximate 1.3 grams per cubic centimeter, while vapor pressure determinations confirm the low volatility characteristics of the compound [23] [24].
Impurity profiling represents a critical aspect of quality control, particularly for pharmaceutical applications. Specific impurities of concern include benzophenone, benzyl trichloride, resorcinol, and other synthetic intermediates or by-products [15]. Validation procedures establish detection and quantification limits for these potential impurities, typically requiring levels below 0.5% for pharmaceutical applications [15] [16].
Moisture content determination using Karl Fischer titration ensures compliance with specifications typically requiring less than 0.5% water content [23]. This analysis is particularly important given the moisture-sensitive nature of the synthesis process and potential hydrolytic instability of certain impurities.
Elemental analysis provides confirmation of molecular composition, with theoretical values of 73.7% carbon, 5.3% hydrogen, and 21.0% oxygen for pure oxybenzone [21]. Deviations from these theoretical values may indicate the presence of impurities or incomplete purification.
Chromatographic purity assessment using thin-layer chromatography provides rapid screening for synthetic intermediates and degradation products [16]. This technique serves as a complement to more sophisticated analytical methods and provides valuable information for process optimization and troubleshooting.
Residual solvent analysis ensures compliance with pharmaceutical and cosmetic regulations regarding acceptable levels of processing solvents. Gas chromatographic methods are employed to quantify residual levels of methanol, dichloromethane, and other solvents that may be present from synthesis or purification procedures [19].
Stability testing protocols evaluate the chemical and physical stability of oxybenzone under various storage conditions. These studies assess potential degradation pathways, establish appropriate storage conditions, and determine shelf-life specifications for commercial products [23] [20].
Irritant;Environmental Hazard